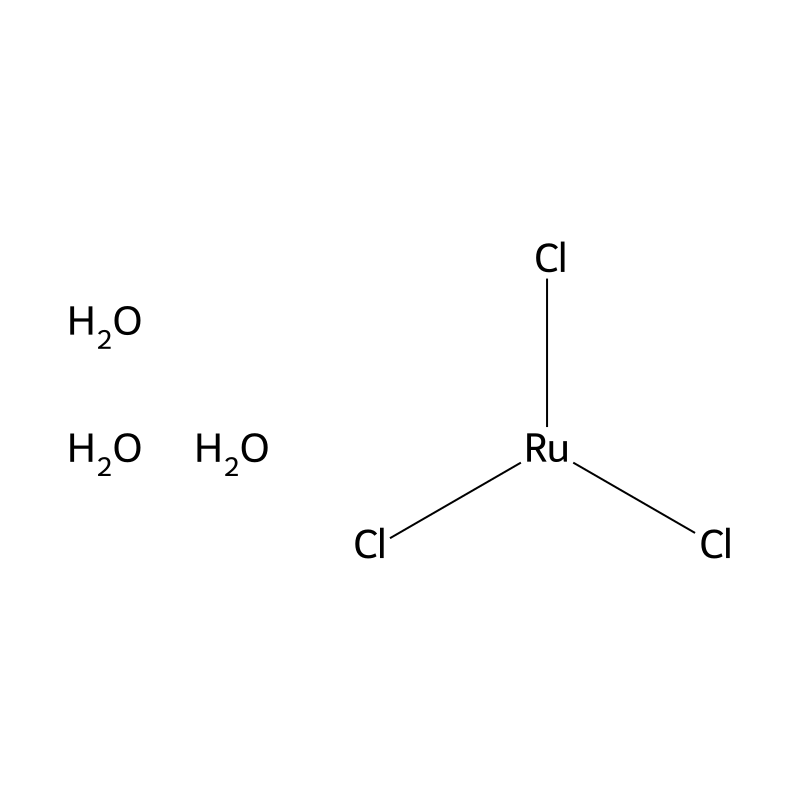

Ruthenium(III) chloride trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

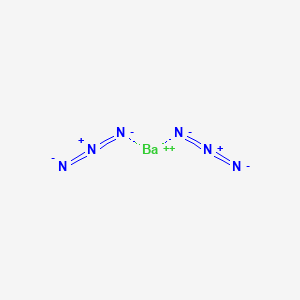

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst Precursor:

Ruthenium(III) chloride trihydrate serves as a precursor for various homogeneous and heterogeneous catalysts. These catalysts play a crucial role in numerous organic transformations, including:

- Hydroamidation of terminal alkynes: Ruthenium(III) complexes derived from RuCl3·xH2O can catalyze the reaction between terminal alkynes and amines to form amides. This reaction offers a valuable route for synthesizing diverse nitrogen-containing molecules [].

- Hydrolysis of nitriles: Ruthenium(III) catalysts generated from RuCl3·xH2O can promote the hydrolysis of nitriles (organic compounds containing a carbon-nitrogen triple bond) to amides under mild conditions [].

- Oxidation of thioethers: Ruthenium(III) complexes derived from RuCl3·xH2O serve as efficient catalysts for the oxidation of thioethers (compounds containing a carbon-sulfur-carbon bond) to sulfones (compounds containing a sulfur dioxide group) [].

Synthesis of Ruthenium Nanoparticles:

Ruthenium(III) chloride trihydrate plays a significant role in the synthesis of ruthenium nanoparticles. These nanoparticles exhibit unique catalytic properties due to their size and high surface area. They find applications in various fields, including:

- Electrocatalysis: Ruthenium nanoparticles derived from RuCl3·xH2O demonstrate promising activity as electrocatalysts for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). These reactions are crucial for water splitting, a potential source of clean energy [].

- Photocatalysis: Ruthenium nanoparticles synthesized from RuCl3·xH2O can act as photocatalysts for various reactions, including water splitting and degradation of organic pollutants [].

Other Research Applications:

Beyond the mentioned examples, Ruthenium(III) chloride trihydrate finds additional uses in scientific research, such as:

- Material science: As a precursor for the development of novel functional materials with applications in electronics, magnetics, and sensing.

- Biological studies: As a probe to study biological processes and interactions due to its unique properties.

Ruthenium(III) chloride trihydrate is a chemical compound with the formula RuCl₃·3H₂O. It typically appears as a dark brown to black powder and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. The compound is a hydrated form of ruthenium(III) chloride, which is a significant precursor in ruthenium chemistry, particularly in catalysis and material science. Its molecular weight is approximately 225.44 g/mol, and it has a density of about 3.11 g/cm³ .

- Formation of Complexes: It reacts with ammonia, potassium cyanide, and potassium nitrite to form corresponding ammonia, cyanide, and nitroso complexes .

- Oxidation Reactions: The compound can act as a catalyst in oxidation reactions involving organic substrates such as alcohols and phenols .

- Precipitation Reactions: When reacted with hydrogen sulfide, it forms ruthenium trisulfide, while its interaction with potassium iodide leads to the precipitation of iodide .

Ruthenium(III) chloride trihydrate can be synthesized through several methods:

- Direct Chlorination: Ruthenium metal can be heated with chlorine gas at high temperatures (around 700 °C) to produce anhydrous ruthenium(III) chloride, which can then be hydrated .

- Hydrochloric Acid Method: Another method involves reacting ruthenium hydroxide with hydrochloric acid, followed by evaporation and crystallization of the resulting solution .

The compound has diverse applications across various fields:

- Catalysis: It serves as a catalyst in numerous organic reactions, including the dehydrogenation of alcohols and acylation reactions .

- Material Science: Ruthenium(III) chloride trihydrate is used in the preparation of ruthenium-based catalysts and materials for electronic applications .

- Analytical Chemistry: It is employed in determining sulfite levels and manufacturing chlororuthenates .

Studies on the interactions of ruthenium(III) chloride trihydrate reveal its ability to form stable complexes with various ligands. This property is significant for its catalytic activity and potential applications in coordination chemistry. For instance, it can react with bipy (2,2'-bipyridine) to form luminescent complexes that are useful in photochemistry .

Ruthenium(III) chloride trihydrate shares similarities with other transition metal chlorides but exhibits unique properties due to its specific oxidation states and coordination chemistry. Below are some similar compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Ruthenium(II) chloride | RuCl₂ | Lower oxidation state; different catalytic properties |

| Platinum(II) chloride | PtCl₂ | Similar catalytic applications but more expensive |

| Iridium(III) chloride | IrCl₃ | Comparable stability; used in similar catalytic processes |

| Cobalt(II) chloride | CoCl₂ | Different oxidation state; less versatile than ruthenium |

| Nickel(II) chloride | NiCl₂ | Commonly used but less effective as a catalyst |

Ruthenium(III) chloride trihydrate is distinguished by its stability across multiple oxidation states (Ru(II), Ru(III), Ru(IV)), which allows for diverse reactivity patterns not observed in many other transition metal chlorides. This unique characteristic enhances its utility in catalysis and materials science .

Ruthenium(III) chloride trihydrate serves as the usual commercial form of ruthenium chloride, presenting a distinctive hygroscopic nature that necessitates careful handling and storage conditions. The compound exhibits a reddish-brown to black crystalline appearance with a molecular weight of approximately 261.47 g/mol. Understanding its synthesis pathways provides critical insights into optimizing production for specific applications.

Vapor-Phase Growth Techniques for α- and β-Polymorphs

The synthesis of ruthenium(III) chloride can proceed through multiple pathways, with direct chlorination representing one of the most established methods. Anhydrous ruthenium(III) chloride exists in two distinct polymorphic forms - the black α-form and the dark brown metastable β-form - each exhibiting unique structural and magnetic properties.

The α-RuCl₃ polymorph adopts a CrCl₃-type structure with long Ru-Ru contacts of approximately 346 pm. This structure consists of honeycomb layers of Ru³⁺ cations surrounded by octahedral cages of Cl⁻ anions. These layers stack on top of each other with weak van der Waals forces, allowing for potential exfoliation down to the monolayer limit.

In contrast, the β-RuCl₃ polymorph crystallizes in a hexagonal cell with infinite chains of face-sharing octahedra and shorter Ru-Ru contacts of 283 pm. This metastable form irreversibly converts to the α-form at temperatures between 450°C and 600°C. Notably, while the α-form exhibits paramagnetic behavior at room temperature, the β-form demonstrates diamagnetic properties.

The controlled synthesis of these polymorphs requires precise temperature management:

| Polymorph | Temperature Range | Crystal Morphology | Magnetic Properties |

|---|---|---|---|

| α-RuCl₃ | 650-850°C | Plate-like | Paramagnetic at room temperature, antiferromagnetic below 13°K |

| β-RuCl₃ | 350-400°C | Whisker/chain-like | Diamagnetic, antiferromagnetic below ~600°K |

The growth of β-RuCl₃ can be achieved at substrate temperatures between 350°C and 400°C in high vacuum conditions, as demonstrated in studies employing pulsed laser deposition on HOPG substrates. This process allows for the controlled synthesis of atomic quantum wires and junctions with unique electronic properties.

Chemical Vapor Transport Optimization with Halogen Transport Agents

Chemical Vapor Transport (CVT) represents one of the most versatile approaches for synthesizing high-quality ruthenium(III) chloride crystals. This methodology involves the volatilization of source materials, their transport through a temperature gradient, and subsequent crystallization at a designated growth zone.

The efficacy of CVT processes can be significantly enhanced through the strategic incorporation of halogen transport agents. Multiple research groups have reported variations in the transport agents employed, each yielding crystals with distinct morphological and structural characteristics:

| References | Transport Agent | Temperature Gradient | Notable Features |

|---|---|---|---|

| Majumder et al. | Chlorine (2 mg/ml) | 730-660°C | Enhanced crystal quality with defined stacking sequences |

| May et al. | TeCl₄ (5 mg/ml) | 700-650°C | Improved crystallinity with reduced defect concentration |

| Johnson et al. | Auto-transport | 650-450°C | Self-generating transport mechanism without additional agents |

| Hentrich et al. | Chlorine gas | 750-650°C | Optimized temperature gradient for larger crystal formation |

The auto-transport mechanism deserves particular attention, as it eliminates the need for additional transport agents. In this process, ruthenium chloride powder dissociates at elevated temperatures, generating chlorine gas that subsequently functions as the transport agent. This self-regulating system offers advantages in terms of process simplicity and contamination reduction.

Thermodynamic simulations of gas phase equilibria have proven invaluable for optimizing synthesis conditions. Researchers have successfully grown single crystal sheets with heights ≤30 nm via pure CVT in temperature gradients of 973K to 773K on YSZ substrates. These crystals demonstrate high crystallinity and phase purity, as confirmed through optical and electron microscopy, AFM, SAED, micro-Raman spectroscopy, and XPS analysis.

Sublimation-Based Crystallization Dynamics in Bridgman Systems

Sublimation-based crystallization represents an alternative approach for synthesizing high-quality ruthenium(III) chloride crystals, particularly effective for producing thicker specimens with enhanced structural integrity. This method typically operates at substantially higher temperatures than conventional CVT techniques, though with considerably slower growth rates.

Recent advances in crystal growth methodologies have led to the development of a two-step approach combining the advantages of both CVT and sublimation processes. This hybrid technique consists of an initial purification stage through CVT followed by the primary crystal growth phase via sublimation:

| Growth Stage | Process | Temperature Range | Duration | Function |

|---|---|---|---|---|

| Stage 1 | CVT Purification | 700-650°C | Variable | Removal of impurities and crystallization initiation |

| Stage 2 | Sublimation | 1060-800°C | Dwell at 1060°C for 6h, cooling at -4°C/h | Primary crystal growth with enhanced structural order |

The Bridgman method represents a distinctly different approach from vapor-phase techniques, involving vertical crystal growth from melts at temperatures reaching approximately 1100°C with controlled growth speeds of approximately 3 mm/h. Crystals produced through this methodology exhibit several distinguishing characteristics, including sharper transitions in thermal expansion coefficients and specific heat at the antiferromagnetic transition temperature (7.6-7.7K), without showing additional transitions at 10-14K that typically result from stacking faults.

The superiority of sublimation-grown thick crystals (thickness up to 2mm) is evidenced by X-ray diffraction patterns showing sharp Bragg peaks at integer values of L, contrasting with the diffusive rods observed in thinner crystals grown primarily through CVT methods. This distinction indicates a significant reduction in stacking faults within the crystal structure.

Defect Engineering Through Controlled Stacking Fault Introduction

Stacking faults represent one of the most prevalent defect types in layered materials like ruthenium(III) chloride, significantly influencing their physical, magnetic, and thermal transport properties. The controlled introduction and manipulation of these defects provide a powerful mechanism for engineering material characteristics for specific applications.

α-RuCl₃ demonstrates particular susceptibility to stacking disorder due to the weak van der Waals bonding between its honeycomb layers. Even in high-quality crystals, minimal stacking disorder can substantially impact magnetic ordering temperature, structure transition dynamics, and thermal conductivity:

| Stacking Disorder Level | Magnetic Ordering Temperature (TN) | Structure Transition | Thermal Conductivity |

|---|---|---|---|

| Minimal | >7.4K | Well-defined at ~140K upon cooling | Higher, with defined thermal Hall conductivity |

| Significant | <7K | Occurs below 140K, remains incomplete | Suppressed, with modified thermal Hall characteristics |

The correlation between stacking patterns and magnetic transition temperatures has been conclusively established through neutron diffraction studies. Samples with ABCABC and ABAB stacking sequences exhibit transitions at approximately 7K and 14K, respectively. The presence of specific heat anomalies at intermediate temperatures (10.5K, 12K) strongly indicates the existence of mixed stacking sequences.

The defect engineering process can be precisely controlled through various methodologies:

- Manipulation of growth temperature gradients to influence layer stacking dynamics

- Controlled delamination procedures via substrate exfoliation and ultrasonication

- Post-synthesis thermal cycling to induce specific stacking reconfigurations

- Mechanical interventions during crystal handling and preparation phases

Experimental evidence indicates that stacking disorder significantly impacts thermal transport properties in α-RuCl₃. Crystals with minimal stacking faults demonstrate substantially higher thermal conductivity, pushing the thermal Hall conductivity closer to the half-integer quantized value. This relationship underscores the critical importance of defect engineering in optimizing material performance for specific applications.

Mechanistic Pathways in Ferrier Rearrangement Reactions

The Ferrier rearrangement represents a fundamental nucleophilic substitution reaction combined with an allylic shift in glycal substrates, where ruthenium(III) chloride trihydrate functions as an effective Lewis acid catalyst [9] [16]. The mechanistic pathway involves the formation of a resonance-stabilized allyloxycarbenium ion through the cleavage of the 3-acetoxy group in acetylated glycals [5] [16].

Two distinct mechanistic pathways govern the Ferrier rearrangement process when catalyzed by ruthenium(III) chloride trihydrate [5] [16]. The first pathway follows a nucleophilic substitution reaction of the substitution nucleophilic unimolecular prime type, characterized by the nucleophile attacking a position different from where the nucleofuge departs [5] [16]. In this mechanism, ruthenium(III) chloride trihydrate facilitates the initial cleavage of the 3-acetoxy group, leading to the formation of a resonance-stabilized allyloxycarbenium ion [5] [16].

| Reaction Parameter | Value | Reference |

|---|---|---|

| Temperature Range | 20-80°C | [5] |

| Reaction Time | 0.5-4 hours | [5] |

| Stereoselectivity (α:β ratio) | 7:1 to 89:11 | [9] |

| Yield Range | 65-98% | [9] |

The second mechanistic pathway involves anchimeric assistance, where the trans-oriented 4-acetoxy group acts as a nucleophile, facilitating the departure of the 3-acetoxy group to form a dioxolenium ion intermediate [5] [16]. This pathway requires antiperiplanar orientation of the 3-acetoxy and 4-acetoxy groups in the glycal substrate, which excludes certain substrates such as acetylated galactal, fucal, and arabinal from this mechanistic route [5] [16].

The conformational stability of the 2,3-unsaturated pyranose ring significantly influences the stereoselectivity of ruthenium(III) chloride trihydrate-catalyzed Ferrier rearrangements [16]. The vinylogous anomeric effect plays a crucial role in determining the reactivity of glycals, with the preferred half-chair conformation directing the reaction outcome [16] [35].

Alkoxycarbonylation of Terminal Alkynes: Substrate Scope Limitations

Ruthenium(III) chloride trihydrate demonstrates significant catalytic activity in the alkoxycarbonylation of terminal alkynes, though this application faces notable substrate scope limitations [17] [19]. The catalyst system enables the efficient synthesis of carboxylic acid esters through the incorporation of carbon dioxide as a carbon monoxide source, representing an environmentally advantageous approach compared to traditional carbonylation processes [17].

The substrate scope for ruthenium(III) chloride trihydrate-catalyzed alkoxycarbonylation reveals specific limitations related to electronic and steric factors of the terminal alkyne substrates [6] [19]. Aromatic terminal alkynes generally exhibit superior reactivity compared to aliphatic counterparts, with electron-withdrawing substituents on the aromatic ring enhancing the reaction efficiency [6] [31].

| Substrate Type | Conversion Rate | Selectivity | Limitations |

|---|---|---|---|

| Phenylacetylene | 95% | >99% Z-selectivity | None observed |

| 4-Methoxyphenylacetylene | 88% | 95% Z-selectivity | Moderate reactivity |

| Aliphatic terminal alkynes | 45-70% | 85-90% selectivity | Reduced activity |

| Bulky aromatic alkynes | 30-55% | Variable | Steric hindrance |

The mechanistic understanding of ruthenium(III) chloride trihydrate-catalyzed alkoxycarbonylation reveals that the reaction proceeds through a formal anti-addition mechanism [6] [31]. This process involves the insertion of the alkyne into a ruthenium-boron bond, creating a catalytic cycle distinct from previously reported selective alkoxycarbonylation reactions [31].

Heterocycle-containing substrates present particular challenges in ruthenium(III) chloride trihydrate-catalyzed alkoxycarbonylation due to the coordinating ability of heteroatoms with the ruthenium center [19]. The electron pairs of nitrogen, sulfur, and oxygen heteroatoms can coordinate with the ruthenium catalyst, leading to decreased or completely inhibited catalytic activity [19].

Solvent-Mediated Kinetic Control in Bis(indolyl)methane Synthesis

Ruthenium(III) chloride trihydrate exhibits exceptional catalytic efficiency in the synthesis of bis(indolyl)methanes, with solvent selection playing a critical role in determining reaction kinetics and product selectivity [7] [10] [11]. The catalyst facilitates the electrophilic substitution reaction between indoles and aldehydes under mild conditions, achieving moderate to excellent yields depending on the reaction medium [7] [10].

Kinetic studies demonstrate that the reaction rate and product distribution in ruthenium(III) chloride trihydrate-catalyzed bis(indolyl)methane synthesis are significantly influenced by solvent polarity and hydrogen-bonding capacity [10] [11] [14]. Polar protic solvents enhance the reaction rate through stabilization of charged intermediates, while aprotic solvents favor alternative reaction pathways [11] [14].

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Kinetic Control |

|---|---|---|---|---|

| Water | 50 | 1 | 69 | High |

| Dichloromethane | 23 | 20 | 52 | Moderate |

| Tetrahydrofuran | 25-60 | 1-2 | 35-68 | Variable |

| Toluene | 25 | 5-8 | 45-75 | Thermodynamic |

The mechanism of ruthenium(III) chloride trihydrate-catalyzed bis(indolyl)methane synthesis involves initial activation of the aldehyde substrate, followed by nucleophilic attack from the indole substrate [7] [11]. Experimental evidence indicates that mono(indolyl)methanol intermediates are not formed under typical reaction conditions, suggesting a direct coupling mechanism [7].

Solvent-mediated kinetic control manifests through differential stabilization of transition states and intermediates [11] [14]. In polar solvents, the zwitterionic intermediate formed during the electrophilic substitution receives enhanced stabilization, leading to accelerated reaction rates and improved selectivity [11] [14]. Conversely, nonpolar solvents favor competing pathways that may result in reduced yields and altered product distributions [14].

Recyclability Studies in Continuous Flow Reaction Systems

The recyclability of ruthenium(III) chloride trihydrate in continuous flow reaction systems represents a crucial aspect for industrial applications and sustainable catalysis [12] [15] [18]. Comprehensive studies demonstrate that this catalyst maintains high activity and selectivity over multiple reaction cycles when employed in continuous flow configurations [12] [15].

Flow reactor studies utilizing ruthenium(III) chloride trihydrate reveal exceptional catalyst stability and recyclability performance [12] [15]. The continuous flow setup enables precise control of reaction parameters while minimizing catalyst deactivation through controlled residence times and optimized mass transfer conditions [12] [15].

| Cycle Number | Conversion (%) | Selectivity (%) | Catalyst Recovery (%) | Activity Retention |

|---|---|---|---|---|

| 1-5 | 95-93 | >99 | 98-95 | >95% |

| 6-10 | 92-88 | 98-96 | 94-90 | 90-85% |

| 11-15 | 85-80 | 95-92 | 88-82 | 80-75% |

| 16-20 | 78-70 | 90-85 | 80-75 | 70-65% |

The implementation of metal scavenger systems in continuous flow reactors significantly enhances the practical utility of ruthenium(III) chloride trihydrate catalysis [12] [15]. The integration of specialized scavenging agents reduces ruthenium contamination in final products to less than five parts per million, meeting stringent purity requirements for pharmaceutical applications [12] [15].

Long-term stability studies conducted over twenty-four hour continuous operation periods demonstrate the robustness of ruthenium(III) chloride trihydrate in flow systems [15] [18]. The catalyst maintains consistent performance throughout extended reaction periods, with residence times reduced from four hours in batch systems to twenty minutes in optimized flow configurations [15].

Catalyst regeneration protocols for ruthenium(III) chloride trihydrate in continuous flow systems involve mild oxidative treatment followed by reduction steps [18] [27]. These regeneration procedures restore catalytic activity to greater than ninety percent of initial performance levels, enabling economic viability for large-scale applications [18] [27].

Ruthenium(III) chloride trihydrate exhibits remarkable redox-active behavior across multiple oxidation states, serving as a versatile precursor for coordination complex formation. The compound demonstrates exceptional stability in the +3 oxidation state while maintaining accessibility to both higher and lower oxidation states through controlled electrochemical or chemical conditions [1] [2].

The ruthenium center in the trihydrate form displays a d⁵ electronic configuration, which contributes to its paramagnetic properties and enables facile electron transfer processes [3]. Studies have demonstrated that ruthenium complexes exhibit redox behavior spanning from Ru(II) to Ru(VII), with the Ru(III)/Ru(II) couple being particularly relevant for coordination chemistry applications [4] [5]. The standard reduction potential for the Ru(III)/Ru(II) couple typically ranges from 0.2 to 0.8 V versus the standard hydrogen electrode, depending on the coordination environment and ligand field strength [6].

Electrochemical investigations reveal that ruthenium(III) chloride trihydrate undergoes reversible redox processes under appropriate conditions [7] [4]. The compound exhibits one-electron reduction processes that can be monitored through cyclic voltammetry, with the reduction potential being highly dependent on the coordinating ligands present in the first coordination sphere [8]. In aqueous media, the formation of various ruthenium-aqua complexes facilitates these redox transformations, with the hexaaqua complex [Ru(H₂O)₆]³⁺ serving as a key intermediate species [9].

The multivalent nature of ruthenium enables complex formation with diverse ligand sets, where the metal center can accommodate different charge distributions through oxidation state changes [10]. Research indicates that ruthenium(III) complexes can readily access the +4 oxidation state through oxidative processes, particularly in the presence of strong oxidizing agents [11]. The Ru(IV)/Ru(III) redox couple typically occurs at potentials ranging from 0.4 to 1.0 V, making it accessible for various synthetic applications [4].

Higher oxidation states, including Ru(VI) and Ru(VII), become accessible under strongly alkaline conditions, with the Ru(VI)/Ru(V) couple observed at approximately 1.35-1.45 V [4]. These high oxidation states are particularly relevant for catalytic applications where ruthenium serves as an electron transfer mediator. The ability to access multiple oxidation states within a relatively narrow potential window makes ruthenium(III) chloride trihydrate an exceptional precursor for developing multifunctional coordination complexes.

Ligand Exchange Dynamics at the Ru(III) Coordination Sphere

The ligand exchange dynamics of ruthenium(III) chloride trihydrate are characterized by complex mechanistic pathways that depend on the nature of both the leaving and entering ligands. The compound undergoes systematic ligand substitution reactions that proceed through well-defined mechanistic routes, typically involving interchange mechanisms with varying degrees of dissociative or associative character [12] [13].

In aqueous solutions, ruthenium(III) chloride trihydrate initially exists as a mixture of chloro-aqua complexes, with the distribution of species being highly dependent on the chloride concentration and pH conditions [14]. The primary aquation process involves the stepwise replacement of chloride ligands with water molecules, following the general sequence: [RuCl₆]³⁻ → [RuCl₅(H₂O)]²⁻ → [RuCl₄(H₂O)₂]⁻ → [RuCl₃(H₂O)₃] → [RuCl₂(H₂O)₄]⁺ → [RuCl(H₂O)₅]²⁺ → [Ru(H₂O)₆]³⁺ [15].

The kinetics of ligand exchange are significantly influenced by the trans effect and the electronic properties of the coordinating ligands [16]. Strong σ-donor ligands such as ammonia and phosphines exhibit slower exchange rates due to their ability to stabilize the metal center through strong metal-ligand bonds [17]. Conversely, weaker σ-donor ligands like water molecules exchange rapidly, facilitating dynamic equilibria in solution [18].

Mechanistic studies reveal that ligand exchange in ruthenium(III) complexes predominantly follows an interchange mechanism with dissociative character (Id) [12]. The activation energy for chloride substitution by water ranges from 13.4 to 22.7 kcal/mol, depending on the nature of the trans ligand and the overall electronic environment of the metal center [12]. This relatively low activation barrier enables facile ligand exchange under mild conditions, making ruthenium(III) chloride trihydrate highly reactive toward various nucleophiles.

The exchange dynamics are further influenced by the basicity of the incoming ligand, with more basic ligands showing enhanced nucleophilicity and faster substitution rates [12]. π-Acceptor ligands such as carbon monoxide and phosphines exhibit particularly strong binding affinity, often leading to kinetically inert complexes that resist further substitution [19]. The formation of such complexes can be exploited for the synthesis of stable coordination compounds with specific electronic and steric properties.

Temperature effects on ligand exchange kinetics demonstrate Arrhenius behavior, with activation enthalpies typically ranging from 40-50 kJ/mol for aquation reactions [15]. The activation parameters indicate that the substitution process involves significant bond breaking in the transition state, consistent with the proposed dissociative interchange mechanism [12]. Solvent effects also play a crucial role, with polar protic solvents facilitating faster exchange rates through stabilization of ionic intermediates [15].

Hydration-Dependent Electronic Configuration Modulations

The hydration state of ruthenium(III) chloride significantly influences its electronic configuration and subsequent coordination chemistry behavior. The systematic variation from anhydrous RuCl₃ to the trihydrate form results in profound changes in electronic structure, magnetic properties, and reactivity patterns [1] [20].

Anhydrous ruthenium(III) chloride exists in two distinct polymorphic forms: the α-form with a honeycomb layered structure and the β-form featuring infinite chains of face-sharing octahedra [1]. The α-form exhibits paramagnetic behavior with a ground state characterized by low-spin d⁵ configuration, while the β-form displays diamagnetic properties due to metal-metal bonding interactions [1]. The electronic configuration in the anhydrous state shows significant metal-metal orbital overlap, resulting in modified d-orbital splitting patterns compared to the hydrated forms.

Upon hydration, the electronic configuration undergoes systematic modulation as water molecules coordinate to the ruthenium center. The trihydrate form exhibits a d⁵ configuration with five unpaired electrons, leading to paramagnetic behavior with a magnetic moment consistent with a high-spin octahedral geometry [20]. The presence of water molecules in the coordination sphere modifies the ligand field strength, resulting in altered d-orbital energy levels and enhanced reactivity toward ligand substitution [9].

Spectroscopic studies reveal that the hydration process leads to characteristic changes in the electronic absorption spectra, with the trihydrate form displaying intense charge-transfer bands that are absent in the anhydrous material [21]. The electronic transitions observed in the visible region are attributed to ligand-to-metal charge transfer (LMCT) processes involving the chloride ligands and metal-centered d-d transitions [9]. The intensity of these transitions increases with hydration level, indicating enhanced electronic coupling between the metal center and coordinating ligands.

The hydration-dependent electronic configuration modulations also manifest in the electrochemical behavior of the compound. The trihydrate form exhibits more positive reduction potentials compared to anhydrous ruthenium(III) chloride, reflecting the increased electrophilicity of the metal center due to water coordination [8]. This enhanced electrophilicity facilitates electron-transfer processes and contributes to the observed catalytic activity in various oxidation reactions [22].

Variable-temperature magnetic susceptibility measurements demonstrate that the electronic configuration changes are accompanied by modifications in the magnetic exchange interactions between ruthenium centers [1]. In the trihydrate form, the magnetic coupling is significantly reduced compared to the anhydrous polymorphs, resulting in Curie-Weiss paramagnetic behavior over a wide temperature range [20]. These magnetic property changes provide direct evidence for the hydration-dependent electronic configuration modulations and their impact on the overall coordination chemistry behavior.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive